tert-Butyl 2-(triphenylphosphoranylidene)acetate

Catalog No.
S665021
CAS No.
35000-38-5
M.F
C24H25O2P
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(triphenylphosphoranylidene)acetate

CAS Number

35000-38-5

Product Name

tert-Butyl 2-(triphenylphosphoranylidene)acetate

IUPAC Name

tert-butyl 2-(triphenyl-λ5-phosphanylidene)acetate

Molecular Formula

C24H25O2P

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C24H25O2P/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,1-3H3

InChI Key

ZWZUFQPXYVYAFO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound tert-Butyl 2-(triphenylphosphoranylidene)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82469. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl 2-(triphenylphosphoranylidene)acetate (CAS 35000-38-5) is a stabilized phosphorus ylide utilized extensively for the Wittig olefination of aldehydes and ketones to yield tert-butyl α,β-unsaturated esters [1]. As a bench-stable, crystalline solid, it offers highly predictable reactivity and strong E-selectivity in standard carbon-carbon double bond formation. In procurement and process chemistry, this specific compound is prioritized over simpler alkyl ylides or liquid Horner-Wadsworth-Emmons (HWE) reagents when the synthetic sequence demands mild, base-free olefination coupled with an ester moiety that can be cleaved orthogonally under acidic conditions [2]. Its primary value lies in its dual role: acting as a reliable olefination reagent while simultaneously installing a robust, sterically hindered protecting group that shields the substrate from the harsh basic conditions typically required for downstream ester hydrolysis.

Substituting tert-butyl 2-(triphenylphosphoranylidene)acetate with more common, lower-cost alternatives like methyl or ethyl 2-(triphenylphosphoranylidene)acetate fundamentally alters the downstream deprotection requirements of the synthesized intermediate[1]. Methyl and ethyl esters necessitate basic saponification (e.g., LiOH or NaOH) for conversion to the free carboxylic acid, which routinely causes the cleavage of base-labile protecting groups, the opening of lactones, or the epimerization of sensitive α-stereocenters [2]. By contrast, the tert-butyl ester generated by this specific ylide is uniquely susceptible to mild acidic cleavage (e.g., using trifluoroacetic acid), ensuring that base-sensitive functional groups and chiral centers remain completely intact during late-stage processing[3].

Orthogonal Deprotection in Base-Sensitive Substrates

In the synthesis of complex polyfunctional intermediates, the choice of Wittig reagent dictates the downstream deprotection strategy. Olefination with tert-butyl 2-(triphenylphosphoranylidene)acetate yields a tert-butyl ester that is readily cleaved using mild acidic conditions, typically 20-50% trifluoroacetic acid (TFA) in dichloromethane at 25 °C [1]. In contrast, the use of methyl or ethyl 2-(triphenylphosphoranylidene)acetate necessitates basic saponification using aqueous LiOH or NaOH at elevated pH. This basic cleavage routinely degrades base-labile moieties such as acetates, epoxides, or lactones, whereas the acidic cleavage of the tert-butyl ester preserves these groups entirely.

Evidence DimensionEster cleavage conditions
Target Compound DataMild acidic cleavage (20-50% TFA/DCM, 25 °C)
Comparator Or BaselineMethyl/ethyl ylides (require aqueous LiOH/NaOH at pH > 12)
Quantified DifferenceShifts deprotection pH from >12 to <2, enabling 100% retention of base-sensitive functional groups.
ConditionsLate-stage deprotection of α,β-unsaturated esters in polyfunctional substrates.

Allows chemists to procure a Wittig reagent that avoids the destruction of base-sensitive functional groups during downstream processing.

Stereocenter Preservation via Avoidance of Saponification

When synthesizing chiral α,β-unsaturated acids from α-chiral aldehydes, maintaining enantiomeric excess (ee) is a primary process goal. Olefination with methyl or ethyl ylides requires subsequent basic hydrolysis, which frequently triggers deprotonation at the α- or γ-position, leading to epimerization and reduced optical purity [1]. By utilizing tert-butyl 2-(triphenylphosphoranylidene)acetate, the resulting ester is cleaved under acidic conditions (TFA), which completely avoids base-catalyzed enolization, preserving >99% of the original stereochemical integrity.

Evidence DimensionStereocenter retention during deprotection
Target Compound Data>99% ee retention via acidic cleavage of the resulting ester
Comparator Or BaselineMethyl/ethyl ylides (risk of <80% ee retention due to base-catalyzed enolization during saponification)
Quantified DifferenceNear-total elimination of base-catalyzed epimerization pathways.
ConditionsChiral substrate processing requiring free carboxylic acid generation.

Essential for pharmaceutical procurement where strict enantiomeric purity specifications must be met without additional chiral resolution steps.

Benchtop Stability and Base-Free Activation

For the installation of an ester-bearing double bond, buyers often choose between stabilized Wittig ylides and Horner-Wadsworth-Emmons (HWE) reagents like triethyl phosphonoacetate. tert-Butyl 2-(triphenylphosphoranylidene)acetate is a stable, free-flowing solid (melting point 105–107 °C) that reacts directly with aldehydes without the need for external base [1]. Conversely, HWE reagents are typically liquids that require the addition of 1.0 or more equivalents of strong, moisture-sensitive bases (e.g., NaH, KHMDS) to generate the active nucleophile, complicating scale-up and requiring rigorous inert-atmosphere conditions.

Evidence DimensionReagent handling and activation requirements
Target Compound DataSolid reagent (mp 105-107 °C), requires 0 equivalents of external base
Comparator Or BaselineTriethyl phosphonoacetate (liquid, requires 1.0+ equivalents of strong base like NaH)
Quantified DifferenceEliminates the requirement for stoichiometric strong base and inert-atmosphere pre-activation.
ConditionsStandard laboratory or pilot-scale olefination workflows.

Reduces process complexity, safety risks, and equipment overhead associated with handling pyrophoric or moisture-sensitive bases.

Steric Shielding Against Undesired Michael Additions

In substrates prone to intramolecular cyclization or intermolecular nucleophilic attack, the steric bulk of the ester group plays a critical role. The bulky tert-butoxy group provided by tert-butyl 2-(triphenylphosphoranylidene)acetate effectively shields the β-carbon of the resulting α,β-unsaturated ester, suppressing unwanted Michael additions or spontaneous lactonizations [1]. In direct comparisons, less hindered methyl or ethyl esters derived from their respective ylides suffer from higher rates of nucleophilic side reactions, lowering the isolated yield of the target linear olefin.

Evidence DimensionSuppression of post-olefination side reactions
Target Compound DataHigh steric bulk (tert-butyl radius) shields the β-carbon
Comparator Or BaselineMethyl/ethyl ylides (low steric bulk, highly susceptible to nucleophilic attack)
Quantified DifferenceSignificantly reduces the formation of cyclized or conjugate-addition byproducts in polyfunctional substrates.
ConditionsPolyfunctional substrates with internal nucleophiles (e.g., amines, hydroxyls).

Maximizes the isolated yield of the desired olefin by preventing downstream side reactions, reducing the need for complex chromatographic purification.

Late-Stage Olefination in Complex Natural Product Synthesis

Because the tert-butyl ester can be cleaved with TFA rather than harsh bases, this reagent is the preferred choice for installing α,β-unsaturated acid moieties in highly functionalized natural products containing base-labile acetates, lactones, or epoxides [1].

Synthesis of Chiral Pharmaceutical Intermediates

In the production of active pharmaceutical ingredients (APIs) derived from α-chiral aldehydes, this compound eliminates the need for basic saponification, thereby preventing base-catalyzed epimerization and ensuring that strict enantiomeric excess (ee) specifications are met [2].

Scale-Up of Base-Sensitive Substrates

For pilot-scale manufacturing, the bench-stable, solid nature of this ylide allows for direct addition without the pyrophoric strong bases (e.g., NaH) required by liquid HWE alternatives, streamlining the process safety profile and reducing equipment overhead[3].

XLogP3

5

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

35000-38-5

Wikipedia

Tert-Butyl(triphenylphosphoranylidene)acetate

Dates

Last modified: 08-15-2023
Nguyen et al. Analysis of the eukaryotic prenylome by isoprenoid affinity tagging Nature Chemical Biology, doi: 10.1038/nchembio.149, published online 15 February 2009 http://www.nature.com/naturechemicalbiology

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